Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate
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Overview
Description
Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitroaniline with 2-chloroquinazoline in the presence of a base to form the intermediate 2-(3-nitrophenyl)quinazoline. This intermediate is then reacted with methyl 3-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: m-Chloroperbenzoic acid
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products Formed
Reduction: 3-Aminoquinazoline derivatives
Oxidation: Quinazoline N-oxides
Substitution: Nitro-substituted or halogen-substituted derivatives
Scientific Research Applications
Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit the activity of certain enzymes or receptors that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) and the suppression of tumor growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a wide range of biological activities.
Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Uniqueness
Methyl 3-{[2-(3-nitrophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific structural features, such as the presence of both nitrophenyl and quinazoline moieties, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C22H16N4O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 3-[[2-(3-nitrophenyl)quinazolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C22H16N4O4/c1-30-22(27)15-7-4-8-16(12-15)23-21-18-10-2-3-11-19(18)24-20(25-21)14-6-5-9-17(13-14)26(28)29/h2-13H,1H3,(H,23,24,25) |
InChI Key |
XXKHVDXGIFWUES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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